molecular formula C50H48N12O4 B13847162 569Zvk5zwy CAS No. 2417548-76-4

569Zvk5zwy

Cat. No.: B13847162
CAS No.: 2417548-76-4
M. Wt: 881.0 g/mol
InChI Key: BDBRPLQKDJWEDP-LQFQNGICSA-N
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Description

The compound “569Zvk5zwy” is a complex organic molecule with the molecular formula C50H48N12O4 It is known for its intricate structure, which includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 569Zvk5zwy involves multiple steps, each requiring precise reaction conditionsKey reagents used in the synthesis include aromatic amines , heterocyclic precursors , and oxidizing agents . The reaction conditions often involve elevated temperatures and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

569Zvk5zwy undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones , while reduction reactions can produce alcohols or amines .

Scientific Research Applications

569Zvk5zwy has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 569Zvk5zwy involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors , modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a multi-targeted approach.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 569Zvk5zwy include other heterocyclic aromatic compounds with comparable structures, such as pyrazolopyrimidines and indazoles .

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural complexity , which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for diverse scientific applications and a subject of ongoing research .

Properties

CAS No.

2417548-76-4

Molecular Formula

C50H48N12O4

Molecular Weight

881.0 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propan-1-one

InChI

InChI=1S/C50H48N12O4/c1-2-41(63)58-26-9-11-35(29-58)62-50-44(46(57-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(52)60(32-55-50)28-25-42(64)59-27-10-12-36(30-59)61-49-43(47(51)53-31-54-49)45(56-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36,52H,1,9-12,25-30H2,(H2,51,53,54)/t35-,36-/m1/s1

InChI Key

BDBRPLQKDJWEDP-LQFQNGICSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Origin of Product

United States

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